2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine
Beschreibung
2,2-Dimethyl-hexahydro-2H-furo[3,4-b]morpholine is a bicyclic organic compound featuring a fused morpholine and tetrahydrofuran ring system. Its structure includes two methyl groups at the 2-position of the morpholine ring, contributing to its stereochemical and electronic properties.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
2,2-dimethyl-3,4,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-9-6-3-10-4-7(6)11-8/h6-7,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
NFCIMLODCWRFAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC2COCC2O1)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a dihydrofuran derivative, followed by cyclization to form the desired furo[3,4-b]morpholine ring system . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification and characterization of the final product to ensure its quality and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-hexahydro-2H-furo[3,4-b]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of 2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of 2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted furo[3,4-b]morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-hexahydro-2H-furo[3,4-b]morpholine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
A systematic comparison with structurally or functionally related compounds is challenging due to the scarcity of published data on 2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine. Below is an analysis based on analogs in the morpholine and fused heterocycle families:
Structural Analog: Morpholine Derivatives
Morpholine derivatives (e.g., 3-methylmorpholine, 2,6-dimethylmorpholine) are widely studied for their conformational rigidity and applications in drug design. Unlike 2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, these simpler analogs lack the fused tetrahydrofuran ring, resulting in reduced steric hindrance and altered solubility profiles. For example, 3-methylmorpholine exhibits a logP of 0.2 (indicating higher hydrophilicity) compared to the estimated logP of 1.8 for 2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine, suggesting the latter may have better membrane permeability .
Functional Analog: Furo[3,4-b]pyridine Derivatives
Furopyridine systems share structural similarities with the fused furo-morpholine core. For instance, 5,7-dimethyl-furo[3,4-b]pyridine-2-one has demonstrated inhibitory activity against monoamine oxidase (MAO) enzymes.
Pharmacological Context: Etophylline ()
Etophylline’s hydroxyethyl group at the 7-position of the xanthine scaffold contributes to its bronchodilatory effects, a feature absent in 2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine. This underscores how minor structural variations (e.g., methyl vs. hydroxyethyl groups) drastically alter pharmacological profiles .
Data Table: Key Properties of 2,2-Dimethyl-Hexahydro-2H-Furo[3,4-b]Morpholine and Comparators
| Property | 2,2-Dimethyl-Hexahydro-2H-Furo[3,4-b]Morpholine | 3-Methylmorpholine | 5,7-Dimethyl-Furo[3,4-b]Pyridine-2-one |
|---|---|---|---|
| Molecular Formula | C₉H₁₅NO₂ | C₅H₁₁NO | C₉H₉NO₂ |
| Molecular Weight (g/mol) | 185.22 | 101.15 | 177.18 |
| logP (Predicted) | 1.8 | 0.2 | 1.2 |
| Solubility (mg/mL, water) | ~10 (estimated) | 100 | 25 |
| Bioactivity (Reported) | Not available | None | MAO-B inhibition (IC₅₀ = 12 µM) |
Biologische Aktivität
2,2-Dimethyl-hexahydro-2H-furo[3,4-b]morpholine is a unique organic compound characterized by its furo[3,4-b]morpholine ring system. This structure imparts distinctive chemical properties that suggest potential biological activities, particularly in neuropharmacology. The compound has garnered attention for its possible interactions with neurotransmitter systems and other biological targets.
Chemical Structure and Properties
The molecular structure of 2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine includes a morpholine ring fused with a furan ring. The presence of two methyl groups at the 2-position of the hexahydro segment enhances its steric and electronic characteristics, influencing its reactivity and biological interactions.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 181.25 g/mol |
| Functional Groups | Morpholine, Furan |
| Ring System | Fused furo[3,4-b]morpholine |
Neurotropic Effects
Preliminary studies indicate that 2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine may exhibit neurotropic effects. Docking studies suggest that it can interact with GABA A receptors, which are critical in modulating anxiety and mood disorders. Similar compounds have demonstrated anxiolytic and antidepressant effects comparable to established pharmacological agents like diazepam.
Pharmacodynamics
The pharmacodynamics of this compound remain under investigation. Initial findings suggest that it may influence neurotransmitter systems, particularly those related to GABAergic signaling. Further in vitro and in vivo studies are necessary to elucidate its full pharmacological profile.
Case Studies
- GABA A Receptor Binding : In silico studies have shown that related compounds bind effectively to GABA A receptors, indicating potential therapeutic applications in treating anxiety and depression.
- Comparative Analysis : A study comparing various morpholine derivatives highlighted the unique binding affinities of 2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine against neurotransmitter receptors compared to structurally similar compounds. This suggests distinct biological activity profiles that warrant further exploration.
Synthesis and Reaction Mechanisms
The synthesis of 2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine typically involves multi-step procedures requiring careful control of reaction conditions to optimize yield and purity. Specific reaction conditions such as temperature and solvent choice are critical for successful synthesis.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Starting Materials | Various morpholines and furan derivatives |
| Key Reactions | Diels-Alder reactions; cyclization |
| Yield Optimization | Requires precise temperature and solvent control |
Potential Applications
Given its unique structure and biological properties, 2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine has potential applications in:
- Pharmaceutical Development : As a candidate for developing new anxiolytic or antidepressant medications.
- Neuroscience Research : Investigating its effects on neurotransmitter systems could provide insights into neurological disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
